molecular formula C32H50O8 B1664937 (1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione CAS No. 121350-99-0

(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione

Cat. No. B1664937
M. Wt: 562.7 g/mol
InChI Key: PYXZGBVSQBXPDQ-VQFFCZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide D is a powerful activator of actomyosin ATPase enhances skeletal muscle contraction.

Scientific Research Applications

Synthesis and Structural Characterization

  • Macrocyclic polyether-diester compounds, including variations of the specified chemical, have been synthesized for research in heterocyclic chemistry. These compounds, which contain pyridine subcyclic units, have applications in complex chemical synthesis processes (Bradshaw et al., 1978).

Application in Lanthanide Complexes

  • Research on lanthanide(III) texaphyrin complexes, structurally related to the specified chemical, has been conducted. These complexes have applications in the field of inorganic chemistry, particularly in the synthesis and structural study of lanthanide-based macrocycles (Sessler et al., 1993).

Development of New Macrocyclic Ligands

  • New macrocyclic ligands, similar in structure to the specified compound, have been synthesized. These ligands are used in the preparation of cationic complexes, contributing to advancements in inorganic and metal-organic chemistry (Sezgin et al., 1993).

Creation of Benzo-Fused Macrocycles

  • The synthesis of benzo-fused macrocycles, related to the specified chemical, has been explored. These compounds are significant in the field of organic chemistry, particularly in the development of new macrocyclic structures with potential applications in various chemical reactions (Mondal et al., 2014).

properties

CAS RN

121350-99-0

Product Name

(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione

Molecular Formula

C32H50O8

Molecular Weight

562.7 g/mol

IUPAC Name

(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione

InChI

InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10-,21-11-,23-14-/t20-,22-,24+,25+,27+,28+,29+,30+,32+/m1/s1

InChI Key

PYXZGBVSQBXPDQ-VQFFCZPRSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H](O2)/C=C\CC/C=C(\C(=O)O[C@H](C[C@H]([C@@H]([C@H](C(=O)C[C@@H](C[C@](/C(=C\C(=C)C1)/C)(C)O)O)O)O)C)C)/C

SMILES

CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C

Canonical SMILES

CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amphidinolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione
Reactant of Route 2
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione
Reactant of Route 3
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione
Reactant of Route 4
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione
Reactant of Route 5
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione
Reactant of Route 6
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione

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